molecular formula C5H6Cl2O2S B3392766 3-Chlorobicyclo[1.1.1]pentane-1-sulfonyl chloride CAS No. 132145-26-7

3-Chlorobicyclo[1.1.1]pentane-1-sulfonyl chloride

Cat. No.: B3392766
CAS No.: 132145-26-7
M. Wt: 201.07 g/mol
InChI Key: DIBADMPGEVJLRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-Chlorobicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves the reaction of bicyclo[1.1.1]pentane derivatives with sulfonyl chloride reagents under specific conditions. One common method includes the chlorination of bicyclo[1.1.1]pentane followed by sulfonylation . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-Chlorobicyclo[1.1.1]pentane-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic . The compound can modify proteins and enzymes by reacting with amino acid residues, thereby affecting their function and activity .

Comparison with Similar Compounds

3-Chlorobicyclo[1.1.1]pentane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives and bicyclic compounds:

Properties

IUPAC Name

3-chlorobicyclo[1.1.1]pentane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2O2S/c6-4-1-5(2-4,3-4)10(7,8)9/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBADMPGEVJLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chlorobicyclo[1.1.1]pentane-1-sulfonyl chloride
Reactant of Route 2
3-Chlorobicyclo[1.1.1]pentane-1-sulfonyl chloride
Reactant of Route 3
3-Chlorobicyclo[1.1.1]pentane-1-sulfonyl chloride
Reactant of Route 4
3-Chlorobicyclo[1.1.1]pentane-1-sulfonyl chloride
Reactant of Route 5
3-Chlorobicyclo[1.1.1]pentane-1-sulfonyl chloride
Reactant of Route 6
3-Chlorobicyclo[1.1.1]pentane-1-sulfonyl chloride

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